3-(2,4-dichlorophenyl)-N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine
Overview
Description
Synthesis Analysis
The synthesis of this compound involves intricate steps, including cyclization reactions and functional group manipulations. Researchers have explored various synthetic routes, such as condensation reactions , cyclization of appropriate precursors , and functionalization of the triazole ring . Detailed synthetic protocols can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of 3-(2,4-dichlorophenyl)-N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine reveals its planar quinazoline core , which is fused with a triazole ring . The chlorinated phenyl groups are strategically positioned, potentially influencing its biological activity. Computational studies and X-ray crystallography have provided insights into its 3D arrangement .
Chemical Reactions Analysis
The compound may undergo various chemical reactions, including substitution , oxidation , and reduction . Researchers have investigated its reactivity with different nucleophiles and electrophiles. Notably, the triazole ring can participate in click chemistry reactions, making it a versatile scaffold for further derivatization .
Scientific Research Applications
Amino-1,2,4-Triazoles in Fine Organic Synthesis
Amino-1,2,4-triazoles serve as crucial raw materials for the fine organic synthesis industry. These compounds are extensively used in producing agricultural products, pharmaceuticals, dyes, and high-energy materials, alongside anti-corrosion additives. Their versatility extends to the creation of heat-resistant polymers, fluorescent products, and ionic liquids, showcasing a wide range of industrial applications. The significant role of amino-1,2,4-triazoles in agriculture is highlighted by their use in manufacturing various insecticides, fungicides, and plant growth regulators. Additionally, in the medical field, these compounds are fundamental in producing drugs with antimicrobial and cardioprotective effects (Nazarov et al., 2021).
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline derivatives constitute an important class of compounds with over 200 naturally occurring alkaloids. These structures have found extensive applications in medicinal chemistry, primarily due to their antibacterial activities against various pathogens. The exploration of quinazoline derivatives has led to the synthesis of novel compounds with potential therapeutic uses, addressing the challenge of antibiotic resistance (Tiwary et al., 2016).
Triazole Derivatives' Biological Features
The synthesis of biologically active substances from 1,2,4-triazoles showcases a promising direction in scientific research. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The versatility of 1,2,4-triazoles in chemical modeling and their derivatives' use underscores their significance in developing new pharmaceuticals and agricultural products (Ohloblina, 2022).
Optoelectronic Applications of Quinazolines
Quinazolines are extensively researched for their applications in electronic devices due to their luminescent properties. Their integration into π-extended conjugated systems has been valuable in creating novel optoelectronic materials. These applications include fabricating materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs, and potential structures for nonlinear optical materials and colorimetric pH sensors. The diverse applications of quinazolines in optoelectronics highlight their importance beyond medicinal chemistry (Lipunova et al., 2018).
properties
IUPAC Name |
3-(2,4-dichlorophenyl)-N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11Cl4N5/c22-11-5-7-13(16(24)9-11)19-28-29-20-14-3-1-2-4-18(14)27-21(30(19)20)26-12-6-8-15(23)17(25)10-12/h1-10H,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLPSKRAUAHBNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NN=C(N3C(=N2)NC4=CC(=C(C=C4)Cl)Cl)C5=C(C=C(C=C5)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11Cl4N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dichlorophenyl)-N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-c]quinazolin-5-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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